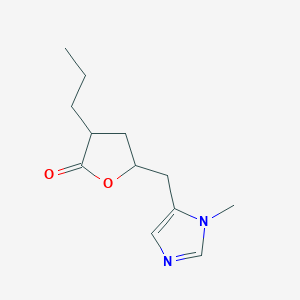
4,5-Dichloro-8-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-8-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions and a trifluoromethyl group at the 8th position on the quinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroaniline with trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
4,5-Dichloro-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cross-Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups at the 4th and 5th positions.
Oxidation: Quinoline N-oxides.
Cross-Coupling: Aryl or alkyl-substituted quinolines.
科学研究应用
4,5-Dichloro-8-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of 4,5-Dichloro-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
相似化合物的比较
4,5-Dichloro-8-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Similar in structure but lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
6,8-Dichloro-2-(trifluoromethyl)quinoline: Another derivative with chlorine and trifluoromethyl substituents at different positions, leading to variations in properties and applications.
属性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC 名称 |
4,5-dichloro-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H |
InChI 键 |
HQYIYUNKCWSTCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


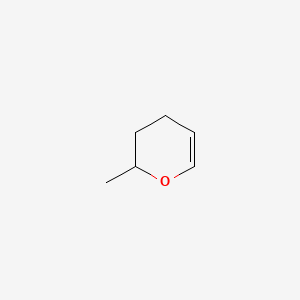
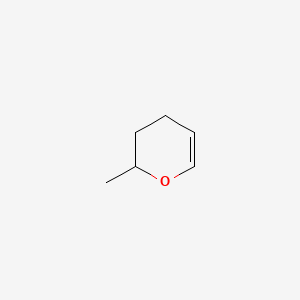
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
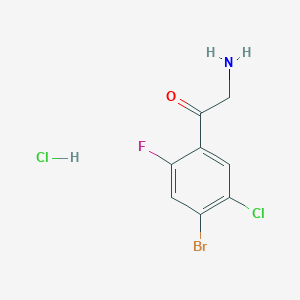
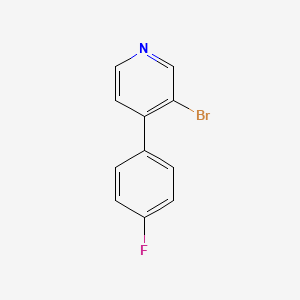
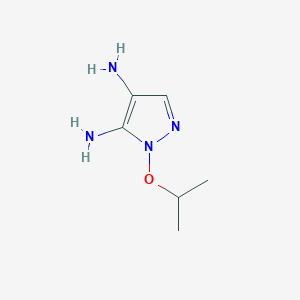
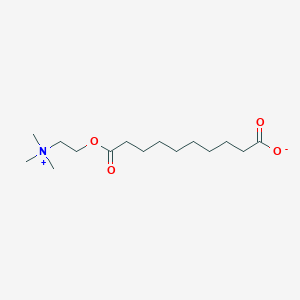
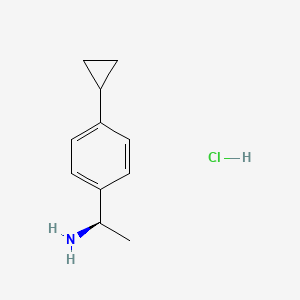
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
